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Introduction
Tazarotene, a third-generation synthetic retinoid, is a prodrug that is converted to its active

form, tazarotenic acid. This active metabolite selectively binds to retinoic acid receptors

(RARs), primarily RAR-β and RAR-γ, modulating gene expression to regulate cellular

proliferation, differentiation, and inflammation.[1][2] This activity profile has led to its successful

use in the treatment of psoriasis, acne vulgaris, and photoaging.[1][3][4] A key aspect of

tazarotene's mechanism of action is the induction of a specific set of genes, aptly named

Tazarotene-Induced Genes (TIGs). This technical guide provides an in-depth exploration of the

core TIGs—TIG1, TIG2, and TIG3—focusing on their biological functions, associated signaling

pathways, and the experimental methodologies used to elucidate their roles.

Core Biological Functions of Tazarotene-Induced
Genes
The Tazarotene-Induced Genes—TIG1 (RARRES1), TIG2 (RARRES2/Chemerin), and TIG3

(RARRES3)—are crucial mediators of tazarotene's therapeutic effects and have emerged as

significant players in a variety of biological processes, from tumor suppression to metabolic

regulation.

TIG1 (Retinoic Acid Receptor Responder 1 - RARRES1)
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Initially identified as a novel gene upregulated by tazarotene in skin raft cultures, TIG1 is a

putative tumor suppressor gene. Its expression is frequently silenced in a variety of cancers,

including prostate, breast, lung, and gastric cancers, often through hypermethylation of its

promoter region.

The primary functions of TIG1 include:

Tumor Suppression: TIG1 expression has been shown to inhibit the growth and invasion of

cancer cells. Re-expression of TIG1 in cancer cell lines can induce apoptosis and suppress

tumorigenicity. In melanoma, TIG1 expression is associated with decreased cell viability and

increased cell death.

Induction of Endoplasmic Reticulum (ER) Stress: TIG1 can trigger an ER stress response,

leading to apoptosis. This is mediated through the upregulation of ER stress-related genes

such as HERPUD1, BIP, and DDIT3.

Metabolic Regulation: TIG1 is implicated in the regulation of cellular metabolism. It can

induce autophagy and modulate the mTOR and SIRT1 signaling pathways, which are key

regulators of energy homeostasis.

Cell Differentiation: TIG1 plays a role in normal cellular differentiation processes.

TIG2 (Retinoic Acid Receptor Responder 2 - Chemerin)
TIG2, also widely known as chemerin, is a secreted chemoattractant protein that acts as a

ligand for the G protein-coupled receptor CMKLR1. It is a multifaceted adipokine involved in

both inflammatory and metabolic processes.

Key biological functions of TIG2/Chemerin include:

Immune Cell Trafficking: Chemerin is a potent chemoattractant for various immune cells,

including dendritic cells, macrophages, and natural killer (NK) cells, playing a role in the

bridge between innate and adaptive immunity.

Metabolic Regulation: Circulating chemerin levels are often elevated in individuals with

obesity and metabolic syndrome. It is involved in adipogenesis and glucose metabolism.
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Inflammation: Chemerin can have both pro- and anti-inflammatory roles depending on the

context. It is upregulated in inflammatory conditions like psoriasis but can also participate in

the resolution of inflammation.

Cancer: The role of TIG2 in cancer is complex and appears to be context-dependent. While it

is downregulated in skin squamous cell carcinoma, its role in other cancers is still under

investigation.

TIG3 (Retinoic Acid Receptor Responder 3 - RARRES3)
TIG3 is another member of the TIG family with well-established tumor suppressor functions. Its

expression is reduced in hyperproliferative diseases like psoriasis and various cancers.

The principal biological functions of TIG3 are:

Tumor Suppression and Apoptosis: TIG3 is a potent inducer of apoptosis in cancer cells. In

skin cancer cells, TIG3 expression leads to reduced cell proliferation and the induction of

apoptosis through the activation of caspases 3 and 9. This process involves the

downregulation of Inhibitor of Apoptosis Proteins (IAPs) like cIAP-1 and Livin.

Cell Cycle Arrest: TIG3 can induce cell cycle arrest at the G1/S transition by downregulating

cyclins D1 and E and upregulating the cyclin-dependent kinase inhibitor p21.

Keratinocyte Differentiation: In normal keratinocytes, TIG3 promotes terminal differentiation,

a process that is distinct from its apoptotic function in cancer cells. This involves interaction

with and activation of type I transglutaminase.

Modulation of Signaling Pathways: TIG3 has been shown to possess phospholipase activity

and can modulate signaling pathways such as the Ras and Wnt/β-catenin pathways.

Data Presentation: Quantitative Expression and
Methylation of TIGs
Table 1: Quantitative Expression of TIG1 (RARRES1) in
Cancer vs. Normal Tissue

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 14 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1664432?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cancer
Type

Tissue Type Method Finding
Fold
Change/p-
value

Reference

Hepatocellula

r Carcinoma

(HCC)

Tumor vs.

Adjacent

Noncancerou

s

qRT-PCR

Significantly

lower mRNA

expression in

tumor

p < 0.001

Gastric

Cancer

Tumor vs.

Adjacent

Noncancerou

s

Semiquantitat

ive RT-PCR

Decreased

expression in

77.5% of

primary

carcinomas

Not specified

Non-Small

Cell Lung

Cancer

(NSCLC)

Tumor vs.

Adjacent

Noncancerou

s

Western Blot

Significantly

reduced

average

protein level

in tumors

p=0.0024

Breast

Cancer

(Basal-like)

Cell Lines

Gene

Expression

Analysis

Highest

expression in

basal-like

TNBCs

Not specified

Table 2: Promoter Methylation of TIG1 (RARRES1) in
Human Cancers
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Cancer
Type

Tissue/Cell
Line

Method

Frequency
of
Hypermethy
lation

p-value Reference

Various

Cancers

53 Cancer

Cell Lines

Methylation-

Specific PCR

Strongly

associated

with loss of

expression

p < 0.001

Esophageal

Squamous

Cell

Carcinoma

28 Primary

Tumors

Methylation-

Specific PCR
17.9% Not specified

Prostate

Cancer

50 Primary

Tumors

Methylation-

Specific PCR
52% Not specified

Gastric

Cancer

80 Primary

Tumors

Methylation-

Specific PCR

Associated

with

malignant

progression

Not specified

Table 3: Quantitative Levels of TIG2 (Chemerin) in
Metabolic Syndrome
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Study
Cohort

MetS
Patients
(n)

Control
(n)

Chemerin
Levels in
MetS
(mean ±
SD)

Chemerin
Levels in
Control
(mean ±
SD)

p-value
Referenc
e

Mexican-

American

Population

Not

specified

Not

specified

Higher in

females

(188.5 ±

65.3

ng/mL) vs.

males

(168.2 ±

55.7

ng/mL)

Not

applicable
p < 0.0001

Pima

Indians
114 (T2D) 142 (NGT)

296.5 ±

61.2 ng/mL

(BMI >30)

222.7 ±

67.1 ng/mL

(BMI <25)

p = 6.2 x

10⁻⁵

Chinese

Children

and

Adolescent

s

58 (Obese)
30

(Control)

94.83 ±

5.99 ng/mL

56.43 ±

4.16 ng/mL
p < 0.001

Patients

with

Suspected

CAD

84 (MetS)
46

(Control)

120.47 ±

25.32

ng/mL

90.4 ± 11.4

ng/mL
p < 0.001

Table 4: Quantitative Expression of TIG3 (RARRES3) in
Psoriasis
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Comparison Method Finding
Fold
Change/p-
value

Reference

Lesional vs. Non-

lesional Psoriatic

Skin

DNA Microarray
Differentially

expressed
Not specified

Psoriatic Lesions

vs. Normal Skin
RNA Sequencing

Significantly

downregulated

genes in PPAR

signaling

pathway

Not specified for

TIG3

Signaling Pathways
Tazarotene-Induced Gene 1 (TIG1) Signaling
Tazarotene, upon conversion to tazarotenic acid, binds to RARs in the nucleus, leading to the

transcription of TIG1. TIG1, a transmembrane protein, can influence multiple downstream

pathways. One key pathway involves the inhibition of the mTOR signaling cascade, a central

regulator of cell growth and proliferation. TIG1 interacts with VAC14, which in turn modulates

the mTORC1 complex, leading to decreased phosphorylation of its downstream effector, p70

S6 kinase. This inhibition of mTOR signaling contributes to the anti-proliferative effects of TIG1.

Additionally, TIG1 expression can induce endoplasmic reticulum (ER) stress, activating the

unfolded protein response (UPR) and ultimately leading to apoptosis.
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TIG1 Signaling Pathway

Tazarotene-Induced Gene 2 (TIG2/Chemerin) Signaling
TIG2, or chemerin, is secreted from the cell and undergoes proteolytic cleavage to become its

active form. Active chemerin binds to the G protein-coupled receptor CMKLR1 on target cells,

which is predominantly coupled to the Gαi/o subunit of the heterotrimeric G protein. This

binding inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP)

levels. Simultaneously, the Gβγ subunits can activate phospholipase C (PLC), which cleaves

phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol

(DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, while DAG activates

protein kinase C (PKC). These signaling events culminate in various cellular responses,
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including immune cell chemotaxis and the regulation of metabolic processes. The

chemerin/CMKLR1 axis can also activate the MAPK/ERK and RhoA/ROCK signaling

pathways.
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TIG2 (Chemerin) Signaling Pathway

Tazarotene-Induced Gene 3 (TIG3) Apoptosis Pathway
Tazarotene induces the expression of TIG3, a protein with tumor-suppressive functions. In

cancer cells, TIG3 promotes apoptosis through the intrinsic mitochondrial pathway. TIG3

expression leads to the downregulation of Inhibitor of Apoptosis Proteins (IAPs), such as cIAP-

1 and Livin. This relieves the inhibition on caspases. The exact mechanism of how TIG3

downregulates IAPs is under investigation but may involve post-transcriptional or post-

translational regulation. The reduction in IAPs allows for the activation of initiator caspases,
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such as caspase-9. Activated caspase-9 then cleaves and activates executioner caspases,

primarily caspase-3. Active caspase-3 orchestrates the dismantling of the cell by cleaving a

multitude of cellular substrates, leading to the characteristic morphological and biochemical

hallmarks of apoptosis. While caspase-8 is the initiator caspase of the extrinsic pathway, some

crosstalk can occur, and its activation has also been observed downstream of caspase-3 and

-9 in certain contexts.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 14 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1664432?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Tazarotene

TIG3 Expression

Induces

IAPs
(cIAP-1, Livin)

Downregulates

Pro-caspase-9

Inhibits

Pro-caspase-3

Inhibits

Active Caspase-9

Activation

Cleaves and Activates

Active Caspase-3

Activation

Apoptosis

Executes

 

Sample Preparation
(Lysis, Quantification)

SDS-PAGE

Protein Transfer
(to PVDF/Nitrocellulose)

Blocking
(5% Milk or 3% BSA)

Primary Antibody Incubation
(anti-TIG1)

Secondary Antibody Incubation
(HRP-conjugated)

Wash

Detection
(ECL Substrate)

Wash

Analysis
(Densitometry)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 14 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1664432?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Prepare Plate
(Anti-Chemerin Coated)

Add Standards & Samples

Incubate (2-2.5h)

Wash

Add Biotinylated
Detection Antibody

Incubate (1h)

Wash

Add Streptavidin-HRP

Incubate (45 min)

Wash

Add TMB Substrate

Incubate (30 min, dark)

Add Stop Solution

Read Absorbance
(450 nm)

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 14 Tech Support

https://www.benchchem.com/product/b1664432?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1664432?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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